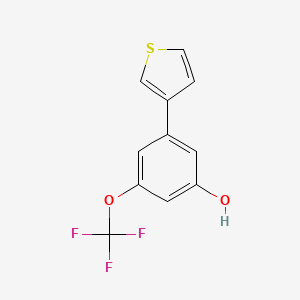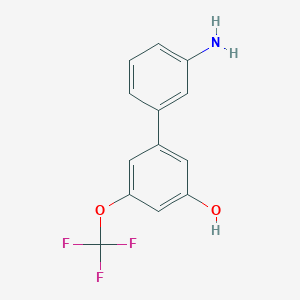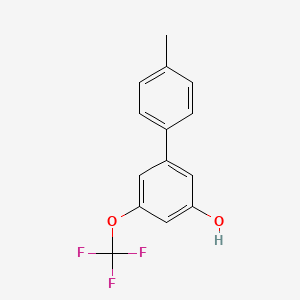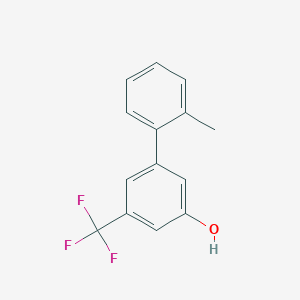
5-(2-Methylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylphenyl)-3-trifluoromethylphenol (95%) is an organic compound belonging to the class of phenols, which are derivatives of phenol. It is a white, crystalline solid with a molecular weight of 216.25 g/mol and a melting point of 57-59 °C. It is soluble in methanol and ethanol and slightly soluble in water. 5-(2-Methylphenyl)-3-trifluoromethylphenol is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic synthesis, and as a reagent in organic reactions.
Applications De Recherche Scientifique
5-(2-Methylphenyl)-3-trifluoromethylphenol has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in the study of enzyme kinetics and as a model compound in the study of the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethylphenol is not well-understood. However, it is believed that its trifluoromethyl group is involved in the catalytic activity of the compound and may play a role in its ability to activate certain types of substrates. In addition, the presence of the phenolic hydroxyl group may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylphenyl)-3-trifluoromethylphenol are not well-understood. However, it has been shown to have some inhibitory effects on certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to have some antioxidant activity and may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethylphenol in laboratory experiments include its low cost, ease of synthesis, and wide availability. In addition, it has a relatively low toxicity and is not a skin irritant. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of reactions.
Orientations Futures
Future research on 5-(2-Methylphenyl)-3-trifluoromethylphenol could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research could be conducted to better understand its mechanism of action and to develop new synthetic methods for its production. Finally, additional studies could be conducted to explore its potential as a catalyst in organic reactions and its ability to activate certain types of substrates.
Méthodes De Synthèse
5-(2-Methylphenyl)-3-trifluoromethylphenol can be synthesized through various methods. One method involves the reaction of 2-methylphenol and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction produces a trifluoroacetate ester, which is then hydrolyzed to the desired product. Another method involves the reaction of 2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction also produces a trifluoroacetate ester, which is then hydrolyzed to the desired product.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-4-2-3-5-13(9)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGKIJCGOWFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686497 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-14-0 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
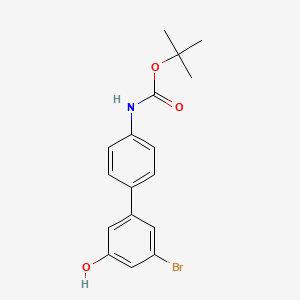
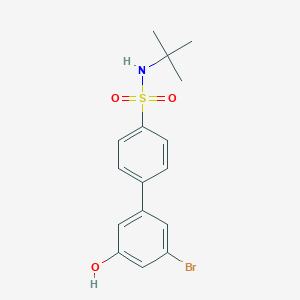
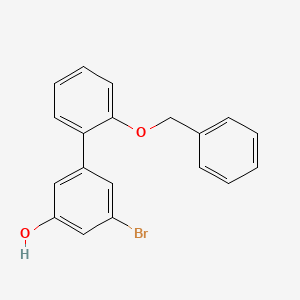
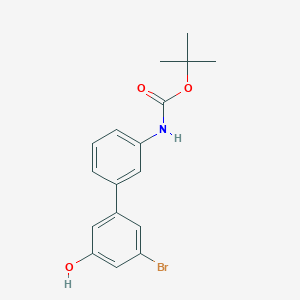
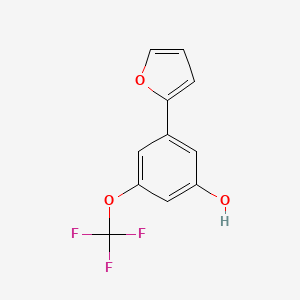
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


